molecular formula C11H20N2O2 B1521731 tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 944238-89-5

tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No. B1521731
M. Wt: 212.29 g/mol
InChI Key: RBLOMFQUEUBEBG-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate” is a compound with the CAS Number: 1932218-47-7 . It has a molecular weight of 227.3 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of a similar compound, “(2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate”, was reported. It was synthesized as a chiral cyclic amino acid ester from the corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction without using a chiral catalyst or enzyme and without separation by chiral column chromatography .


Physical And Chemical Properties Analysis

The compound “tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate” is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of cyclic amino acid esters, including compounds similar to "tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate," has been achieved through intramolecular lactonization reactions. These compounds were characterized using NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis, revealing detailed insights into their molecular structure, such as the presence of a lactone moiety and a piperidine ring, and their crystallographic properties (Moriguchi et al., 2014). Another study focused on the synthesis of chiral variants of these compounds, emphasizing the importance of stereochemistry in their structural configuration (Moriguchi et al., 2014).

Catalysis and Organic Synthesis

Compounds like "tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate" have been utilized in the development of novel catalysts and reagents for organic synthesis. For instance, basic ionic liquids containing diazabicyclo[2.2.2]octane structures have been reported to promote the synthesis of spiro-4H-pyrans and other complex molecules through multi-component condensation reactions, showcasing their versatility and efficiency as catalysts (Goli-Jolodar et al., 2016). Additionally, these compounds have been part of studies aimed at understanding the mechanistic aspects of tert-butylation reactions, providing insights into electron and proton transfers in the modification of aromatic systems (Kim et al., 2001).

Application in Synthesis of Biologically Active Compounds

Research has also explored the use of these compounds in the synthesis of biologically active molecules. For example, an efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves key steps facilitated by derivatives of diazabicyclo[2.2.2]octane, highlighting their utility in pharmaceutical synthesis (Campbell et al., 2009).

Safety And Hazards

The safety information for “tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 .

properties

IUPAC Name

tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLOMFQUEUBEBG-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671868
Record name tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

CAS RN

944238-89-5
Record name tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 3
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 5
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 6
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.